molecular formula C19H18N2O5 B2411959 3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 888463-66-9

3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2411959
CAS No.: 888463-66-9
M. Wt: 354.362
InChI Key: WWGXZMMNMQTALT-UHFFFAOYSA-N
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Description

3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. . This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2,5-dimethoxyaniline with acetic anhydride to form 2,5-dimethoxyacetanilide. This intermediate is then subjected to a cyclization reaction with 2-bromo-3-hydroxybenzofuran-2-carboxylic acid under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-acetamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-11(22)20-17-13-6-4-5-7-15(13)26-18(17)19(23)21-14-10-12(24-2)8-9-16(14)25-3/h4-10H,1-3H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGXZMMNMQTALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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